molecular formula C16H12Cl2N2O B8305086 8-Benzyloxy-5,7-dichloro-2-methylquinoxaline

8-Benzyloxy-5,7-dichloro-2-methylquinoxaline

Cat. No. B8305086
M. Wt: 319.2 g/mol
InChI Key: CMTQZTCIQXLDLT-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

A mixture of 6,8-dichloro-3-methylquinoxalin-5-ol (150 mg, 0.655 mmol), benzyl bromide (0.20 mL, 1.68 mmol), KOH (0.09 g) and EtOH (10 mL) was heated under reflux for 16 h, cooled, and concentrated. Dichloromethane (20 mL) was added and the mixture washed with H2O (5 mL×2), dried and concentrated. The residue was purified via SiO2-gel chromatography (dichloromethane/MeOH, 1:0-150:1) to give 8-benzyloxy-5,7-dichloro-2-methylquinoxaline (98 mg, 47%).—1H NMR (CDCl3): δ 8.82 (s, 1H), 7.81 (s, 1H), 7.58 (m, 2H), 7.38 (m, 2H), 5.45 (s, 2H), 2.85 (s, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[N:8]=[CH:7][C:6]([CH3:13])=[N:5][C:4]=2[C:3]=1[OH:14].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[K+]>CCO>[CH2:15]([O:14][C:3]1[C:2]([Cl:1])=[CH:11][C:10]([Cl:12])=[C:9]2[C:4]=1[N:5]=[C:6]([CH3:13])[CH:7]=[N:8]2)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=C(C=2N=C(C=NC2C(=C1)Cl)C)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0.09 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Dichloromethane (20 mL) was added
WASH
Type
WASH
Details
the mixture washed with H2O (5 mL×2)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via SiO2-gel chromatography (dichloromethane/MeOH, 1:0-150:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C2N=CC(=NC12)C)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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